molecular formula C18H15ClN4O2S B2503354 N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251674-81-3

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2503354
CAS No.: 1251674-81-3
M. Wt: 386.85
InChI Key: LPWSDTYFIDYQSY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole-based heterocyclic compound featuring a pyridin-2-yl substituent at position 3, an acetamido group at position 4, and a carboxamide moiety linked to a 4-chlorophenylmethyl group at position 4. This compound belongs to a class of substituted thiazole carboxamides, which are synthesized via coupling reactions between carboxylate intermediates and amines in the presence of coupling reagents . Thiazoles are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding, which enhances target binding affinity.

Properties

IUPAC Name

4-acetamido-N-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWSDTYFIDYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Based Analogs

The synthesis of substituted thiazole carboxamides, as described in , involves ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates as precursors. These intermediates are hydrolyzed and coupled with amines to yield diverse analogs. The target compound differs from the general scaffold in by the inclusion of a 4-chlorophenylmethyl group and acetamido substituent, which may enhance selectivity for biological targets compared to simpler methyl or ethyl derivatives .

Thienopyridine Derivatives

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine () replaces the thiazole core with a thienopyridine fused-ring system. While thienopyridines exhibit planar structures conducive to π-π stacking interactions, their synthesis is more complex due to fused-ring formation.

Oxadiazole Carboxamides

N-[(pyridin-2-yl)methyl]-3-[4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide () features an oxadiazole core instead of thiazole. Oxadiazoles are less metabolically stable due to susceptibility to hydrolysis but offer improved solubility. The pyrrolidin-1-ylphenyl substituent in this analog may enhance interactions with polar binding pockets, contrasting with the 4-chlorophenyl group in the target compound, which prioritizes hydrophobic interactions .

Triazole-Containing Compounds

Triazole derivatives such as 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () and 2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () incorporate sulfanyl linkages and trifluoromethyl/chlorophenyl groups. These compounds exhibit enhanced electronic diversity due to electron-withdrawing substituents (e.g., -CF₃), which may improve binding to charged residues in enzymatic active sites. However, their bulkier structures could reduce bioavailability compared to the more compact thiazole-based target compound .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide Thiazole 4-acetamido, 3-pyridin-2-yl, 5-(4-chlorophenylmethyl) Not reported High metabolic stability, lipophilic
N-[(pyridin-2-yl)methyl]-3-[4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide Oxadiazole 3-(4-pyrrolidinylphenyl), 5-carboxamide 349.39 Improved solubility, polar interactions
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine Thienopyridine 5-(imidazol-2-yl), 4-chlorophenyl 340.82 Planar structure, anti-parasitic potential
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Triazole 4-amino-5-pyridin-4-yl, -CF₃, -Cl Not reported Electronic diversity, enzymatic targeting

Biological Activity

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole derivative characterized by its complex structure comprising a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment, anti-inflammatory processes, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H14_{14}ClN3_{3}O2_{2}S. Its structure can be depicted as follows:

N 4 chlorophenyl methyl 4 acetamido 3 pyridin 2 yl 1 2 thiazole 5 carboxamide\text{N 4 chlorophenyl methyl 4 acetamido 3 pyridin 2 yl 1 2 thiazole 5 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, which may lead to various pharmacological effects. The detailed mechanism often involves modulation of signaling pathways crucial for cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Inhibition of Kinases : Research has shown that compounds with similar structures exhibit significant inhibitory effects on kinases associated with cancer progression. In particular, compounds derived from thiazoles have been reported to target AKT signaling pathways, which are critical in glioma malignancy .
  • Cell Viability Studies : In vitro studies have demonstrated that thiazole derivatives can reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value of 5.73 µM against MCF-7 breast cancer cells for a related thiazole compound .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. The interaction with inflammatory mediators can lead to the modulation of cytokine production and reduction in inflammation markers.

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other thiazole derivatives reveals its unique structural features and potential advantages in bioactivity:

Compound NameStructureIC50 (µM)Activity Type
Compound AThiazole5.73Anticancer
Compound BThiazole12.15Anticancer
N-[Chloro]ThiazoleTBDAntimicrobial

Case Studies

  • Glioblastoma Treatment : A specific study focused on the efficacy of thiazole derivatives against glioblastoma cells showed promising results in inhibiting tumor growth while sparing non-cancerous cells . This highlights the potential for targeted therapies using such compounds.
  • VEGFR Inhibition : Another study indicated that related thiazole compounds exhibited potent activity against vascular endothelial growth factor receptor (VEGFR), suggesting their role in inhibiting angiogenesis in tumors .

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